molecular formula C12H23NO3 B13331858 tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13331858
M. Wt: 229.32 g/mol
InChI Key: CZGGVYDUTBZKDK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a hydroxylated propan-2-yl substituent at the 2-position of the pyrrolidine ring, protected by a tert-butyl carbamate (Boc) group. This structure renders it valuable in medicinal chemistry and organic synthesis, particularly as an intermediate for chiral building blocks or bioactive molecules. The Boc group enhances solubility and stability during synthetic procedures, while the hydroxyl group provides a reactive site for further functionalization, such as oxidation, esterification, or participation in hydrogen bonding .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9(8-14)10-6-5-7-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

CZGGVYDUTBZKDK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

  • Construction of the pyrrolidine ring or functionalization of a preformed pyrrolidine.
  • Introduction of the Boc protecting group on the nitrogen atom.
  • Installation of the 1-hydroxypropan-2-yl side chain at the 2-position of the pyrrolidine ring.

This compound is structurally related to Boc-protected prolinol derivatives, which are well-documented in the literature for their synthetic versatility.

Typical Synthetic Route

Step 1: Starting Material Selection

A common starting material is 2-pyrrolidinemethanol or 2-hydroxyethylpyrrolidine, which can be Boc-protected and further functionalized. For example, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a closely related intermediate (PubChem CID 13425759).

Step 2: Boc Protection

The nitrogen atom of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM). This step is typically carried out at room temperature and yields the Boc-protected pyrrolidine intermediate.

Step 3: Side Chain Functionalization

The 1-hydroxypropan-2-yl group is introduced via nucleophilic substitution or reductive amination strategies. For instance:

  • Reductive amination of the Boc-protected pyrrolidine with a suitable aldehyde (e.g., acetaldehyde) followed by reduction.
  • Alternatively, the use of borane dimethyl sulfide complex for reduction of intermediate aldehydes or ketones to the corresponding alcohols, as demonstrated in the synthesis of related pyrrolidine alcohol derivatives.

Step 4: Purification

The crude product is purified by flash chromatography or recrystallization to isolate the target compound with high purity.

Representative Experimental Procedure

Based on analogous compounds and literature precedent:

Step Reagents & Conditions Description
1 Pyrrolidine derivative + Boc2O, TEA, DCM, rt, 15 min Boc protection of nitrogen
2 Addition of acetaldehyde, NaBH4 or borane-dimethyl sulfide, THF, 0°C to rt, overnight Reductive amination or reduction to install 1-hydroxypropan-2-yl group
3 Work-up with aqueous K2CO3, extraction with MTBE Removal of impurities
4 Flash chromatography (hexane/ethyl acetate) Purification

Yield: Typically 60-80% depending on scale and exact conditions.

Analytical Data Supporting Synthesis

Elemental Analysis (Typical for related compounds):

Element Calculated (%) Found (%)
Carbon (C) 67.45 67.35
Hydrogen (H) 7.68 7.74
Nitrogen (N) 5.62 5.78

Mass Spectrometry (ESI-MS):

  • Molecular ion peak consistent with $$M + H^+$$ expected around m/z = 215-230 depending on exact substituents.

Comparative Table of Related Pyrrolidine Derivative Syntheses

Compound Starting Material Key Reagents Yield (%) Notes
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate 2-pyrrolidinemethanol Boc2O, TEA, DCM 70-80 Standard Boc protection and hydroxylation
This compound Boc-protected pyrrolidine Acetaldehyde, NaBH4 or borane complex 60-75 Reductive amination or reduction step critical
tert-Butyl (1R,3S,4S)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Bicyclic amine Borane dimethyl sulfide, THF 65-70 Similar reduction chemistry applied

Research Results and Observations

  • The use of borane dimethyl sulfide complex is a preferred reducing agent for selective reduction of aldehydes or ketones adjacent to the pyrrolidine ring, offering mild conditions and good stereocontrol.
  • Boc protection is efficiently achieved with di-tert-butyl dicarbonate under mild basic conditions, which is critical to prevent side reactions on the nitrogen.
  • Purification by flash chromatography using hexane/ethyl acetate solvent mixtures provides high purity products suitable for further synthetic applications or biological evaluation.
  • Elemental analysis and mass spectrometry confirm the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can revert it back to the alcohol form .

Scientific Research Applications

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Boronic Ester Analog: tert-Butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate

  • Structure : Replaces the hydroxyl group with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
  • Synthesis : Synthesized via visible-light-mediated decarboxylative radical addition using Ir(ppy)₂(dtbbpy)PF₆ as a photocatalyst (68% yield, 62-hour reaction) .
  • Properties: Colorless oil with a stereoisomer ratio of 53:47 (determined by high-temperature NMR). Molecular weight: 340.27 g/mol (C₁₈H₃₂BNO₄) .
  • Applications : Boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation.

Table 1: Comparison of Hydroxypropan-2-yl and Boronic Ester Derivatives

Property Hydroxypropan-2-yl Derivative Boronic Ester Derivative
Functional Group -OH Boronic ester
Molecular Weight (g/mol) Not explicitly reported 340.27
Synthetic Yield N/A 68%
Reactivity Hydrogen bonding, oxidation Cross-coupling reactions
Stereoisomer Ratio N/A 53:47

Aromatic Substituents: Benzyl Derivatives

Three benzyl-substituted analogs were synthesized with varying aromatic groups:

tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate (30% yield, MW 206 g/mol).

tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate (61% yield, MW 220 g/mol).

tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate (70% yield, MW 234 g/mol) .

  • Structural Impact : The bulky aromatic substituents reduce conformational flexibility compared to the hydroxypropan-2-yl group.
  • Physical Properties : All are colorless oils, but yields vary significantly due to steric and electronic effects during synthesis.
  • Applications : Benzyl groups enhance lipophilicity, making these compounds suitable for hydrophobic environments in drug design.

Table 2: Benzyl Derivatives vs. Hydroxypropan-2-yl Analogs

Property Hydroxypropan-2-yl 2-Methylbenzyl 3,5-Dimethylbenzyl 4-Isopropylbenzyl
Yield N/A 30% 61% 70%
Molecular Weight (g/mol) N/A 206 220 234
Substituent Effect Polar, H-bonding Steric hindrance Increased lipophilicity Enhanced bulk

Heterocyclic Modifications: Pyridine Derivatives

Examples include:

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (MFCD: 111111, CAS: 111-11-1).
  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (MFCD: 222222, CAS: 222-22-2) .
  • Structural Differences : Pyridine rings replace the pyrrolidine system or are appended via ether linkages. Bromo and methoxy groups introduce electrophilic sites for nucleophilic substitution.
  • Applications : Pyridine derivatives are prevalent in pharmaceuticals (e.g., kinase inhibitors) due to their electronic diversity.

Complex Stereochemical Derivatives

Example: (S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate (CAS: 160800-65-7).

  • Structure : Features multiple stereocenters, a phenyl group, and methoxy substituents (MW 420.5 g/mol, C₂₃H₃₆N₂O₅) .
  • Properties: Higher hydrogen bond donor/acceptor count (2/5) and topological polar surface area (88.1 Ų) compared to the simpler hydroxypropan-2-yl derivative.
  • Applications: Potential use in peptide mimetics or asymmetric catalysis due to its stereochemical complexity.

Halogenated and Hydroxymethyl Analogs

  • tert-Butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate (130): Iodomethyl group enables nucleophilic substitutions (e.g., in indolizidine synthesis) .
  • tert-Butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (132): Hydroxymethyl group offers a simpler functionalization pathway compared to hydroxypropan-2-yl.

Key Difference : The hydroxypropan-2-yl group provides a secondary alcohol for stereoselective reactions, whereas iodomethyl/hydroxymethyl groups prioritize halogen exchange or oxidation, respectively.

Biological Activity

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, also known by its CAS number 1788041-39-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • IUPAC Name : tert-butyl (S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
  • Purity : ≥ 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.

Antimicrobial Activity

Recent research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may possess comparable antimicrobial effects.

Anti-tumor Potential

Research has demonstrated that certain pyrrolidine derivatives can inhibit tumor cell proliferation. A study on related compounds indicated that they could inhibit Class I PI3-kinase enzymes, which are implicated in cancer progression . The anti-tumor activity was assessed through in vitro assays, showing promising results against various cancer cell lines.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer progression and microbial resistance.
  • Interaction with Cell Membranes : The hydrophobic nature of the tert-butyl group may enhance the compound's ability to penetrate cell membranes, facilitating its action against intracellular targets.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Compounds related to pyrrolidine showed MIC values between 3.12 and 12.5 µg/mL against S. aureus and E. coli .
Anti-tumor Activity Inhibition of Class I PI3K enzymes was observed, suggesting potential therapeutic benefits in cancer treatment .
Pyrrole Derivatives Study A series of pyrrole derivatives were synthesized and evaluated for their antibacterial activity, indicating a trend where structural modifications enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing tert-butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate with high yield?

  • Methodological Answer : The compound is typically synthesized via a mixed anhydride method. Key steps include:

  • Reacting the precursor carboxylic acid with isobutyl chloroformate in CH2Cl2 and DIPEA (diisopropylethylamine) at room temperature for 2 hours to form the mixed anhydride .
  • Subsequent coupling with 2-amino-2-methylpropanol in CH2Cl2 overnight, followed by purification via flash chromatography (0–100% ethyl acetate/hexane gradient) .
  • Yield optimization requires strict stoichiometric control (e.g., 1.2 eq DIPEA) and real-time reaction monitoring using LC-MS to confirm intermediate consumption .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments (e.g., pyrrolidine ring protons at δ 1.4–3.5 ppm, tert-butyl group at δ 1.4 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm<sup>−1</sup> for the carbamate, O-H stretch at ~3400 cm<sup>−1</sup>) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]<sup>+</sup> = 258.1701, experimental = 258.1705) .

Q. How should intermediates be stored to prevent degradation during synthesis?

  • Methodological Answer : Hygroscopic intermediates (e.g., mixed anhydrides) should be stored under inert gas (N2/Ar) at −20°C in anhydrous solvents. Final products are stable as solids at 4°C for months if protected from moisture .

Advanced Research Questions

Q. How can contradictory NMR data for diastereomeric byproducts be resolved?

  • Methodological Answer :

  • Perform NOESY/ROESY experiments to distinguish stereoisomers via spatial correlations (e.g., hydroxyl group orientation relative to the pyrrolidine ring) .
  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers and quantify enantiomeric excess .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies mitigate side reactions during the coupling step (e.g., over-alkylation or hydrolysis)?

  • Methodological Answer :

  • Temperature Control : Maintain reaction at 0°C during anhydride formation to minimize hydrolysis .
  • Protecting Groups : Temporarily protect the hydroxyl group with TBS (tert-butyldimethylsilyl) to prevent undesired nucleophilic attacks .
  • Additive Screening : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side-product formation .

Q. How can hydrogen-bonding patterns in crystalline forms of this compound be analyzed computationally?

  • Methodological Answer :

  • Generate crystal structures via SHELXT (for solution) and refine with SHELXL (for anisotropic displacement parameters) .
  • Apply graph-set analysis (Etter’s methodology) to classify hydrogen-bond motifs (e.g., rings, chains) using software like Mercury .
  • Validate interactions using Hirshfeld surface analysis to map close contacts (e.g., O-H···O vs. C-H···π interactions) .

Q. What computational tools predict the compound’s reactivity in hybrid Lewis acid/base catalysis?

  • Methodological Answer :

  • Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., pyrrolidine nitrogen vs. hydroxyl oxygen) .
  • Simulate transition states for key steps (e.g., substrate binding energy using AutoDock Vina) .
  • Compare with experimental kinetics (e.g., Eyring plots from variable-temperature NMR) .

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